2-(2,3-Difluoro-6-nitrophenyl)acetic acid
Overview
Description
2-(2,3-Difluoro-6-nitrophenyl)acetic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related nitrophenyl acetic acid derivatives and their synthesis, which can provide insights into the properties and synthesis of the compound . These derivatives are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related compounds, such as 2-(2-nitrophenyl)indoline-3-acetic acid derivatives, involves base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives . Another method for synthesizing a (2-methyl-3-nitrophenyl)acetic acid derivative uses 2-methyl-3-nitrobenzaldehyde as a starting material, followed by ring closure and oxidation . These methods could potentially be adapted for the synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid by incorporating the appropriate difluoro-substituted starting materials.
Molecular Structure Analysis
While the molecular structure of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid is not directly analyzed in the provided papers, the structure of related compounds can be inferred. For instance, the presence of nitro and acetic acid functional groups is common among the discussed derivatives, which suggests that similar reactivity patterns might be expected for the compound of interest .
Chemical Reactions Analysis
The papers describe the reactivity of nitrophenyl acetic acid derivatives in various chemical reactions. For example, (2-nitrophenyl)acetyl groups have been used as protecting groups for hydroxyl functions, which can be selectively removed without affecting other common protecting groups . Additionally, 2-nitrophenylhydrazine has been used as a selective reagent for the colorimetric determination of carboxylic acid anhydrides and chlorides . These reactions highlight the potential reactivity of the nitrophenyl acetic acid moiety in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid can be partially deduced from related compounds. For instance, spectrophotometric methods have been developed for the determination of a dichlorophenylamino-phenyl-acetic acid derivative, indicating that these compounds can absorb light at specific wavelengths and can be analyzed using spectrophotometry . The stability of these compounds under various conditions, as well as their solubility in different solvents, can also be inferred from the stability of similar nitrophenyl acetic acid derivatives .
Scientific Research Applications
Hydroxyl Protecting Group
- The utility of the (2-nitrophenyl)acetyl (NPAc) group, related to the 2-(2,3-Difluoro-6-nitrophenyl)acetic acid structure, has been reported for the protection of hydroxyl functions in synthetic chemistry. NPAc groups can be selectively removed without affecting common protecting groups, demonstrating their orthogonal utility in complex molecule synthesis (Daragics & Fügedi, 2010).
Synthesis and Structural Characterization
- Research has focused on the synthesis and structural characterization of compounds derived from similar nitrophenyl acetic acids. For example, the nitration of 3-fluorophenyl acetic acid led to the synthesis of 5-fluoro-2-nitrophenyl acetic acid, which was further processed to produce 2-(5-amino-2-nitrophenyl) ethanol through a series of reactions, highlighting the compound's role as an intermediate in organic synthesis (Zhao, 2007).
Nitration and Bromination Reactions
- The compound's derivatives have been studied in nitration and bromination reactions, revealing insights into the reactivity of such molecules and the formation of various substituted products. These reactions are fundamental in organic chemistry for introducing functional groups into molecules (Khlebnikov & Kostikov, 1984).
Crystal Structure Analysis
- Crystallographic studies have been conducted on silver complexes of 2-(2-nitrophenyl)acetic acid, providing insights into molecular structures and interactions. Such studies are crucial for understanding the properties of materials and their potential applications in various fields (Danish et al., 2015).
Electrophilic Substitution
- The reactivity of phenonium ions derived from chloro- and nitro-substituted benzene compounds, related to 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, has been explored in electrophilic substitution reactions. These reactions are fundamental to organic synthesis, allowing for the modification and functionalization of aromatic compounds (Fischer & Greig, 1974).
Safety And Hazards
properties
IUPAC Name |
2-(2,3-difluoro-6-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-5-1-2-6(11(14)15)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNVCGPCWKYPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CC(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625918 | |
Record name | (2,3-Difluoro-6-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Difluoro-6-nitrophenyl)acetic acid | |
CAS RN |
141428-47-9 | |
Record name | (2,3-Difluoro-6-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Difluoro-6-nitrophenylacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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